

T-1101 Tosylate: Application Notes and Protocols for Mitotic Checkpoint Inhibition Studies

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Compound of Interest

Compound Name: *T-1101 tosylate*

Cat. No.: *B10824487*

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Introduction

T-1101 tosylate is a first-in-class, orally bioavailable small molecule inhibitor that targets the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).^{[1][2]} This interaction is critical for the proper functioning of the mitotic checkpoint, a key cellular process that ensures accurate chromosome segregation during cell division.^[1] In numerous cancer types, the Hec1/Nek2 axis is dysregulated, contributing to genomic instability and tumor progression. **T-1101 tosylate** disrupts this crucial interaction, leading to mitotic catastrophe and subsequent apoptotic cell death in cancer cells, making it a promising candidate for cancer therapy.^{[1][3]} Currently, **T-1101 tosylate** is undergoing phase I/II clinical trials for the treatment of advanced refractory solid tumors.^{[1][2]}

These application notes provide detailed protocols for utilizing **T-1101 tosylate** to study mitotic checkpoint inhibition in a research setting.

Chemical Properties

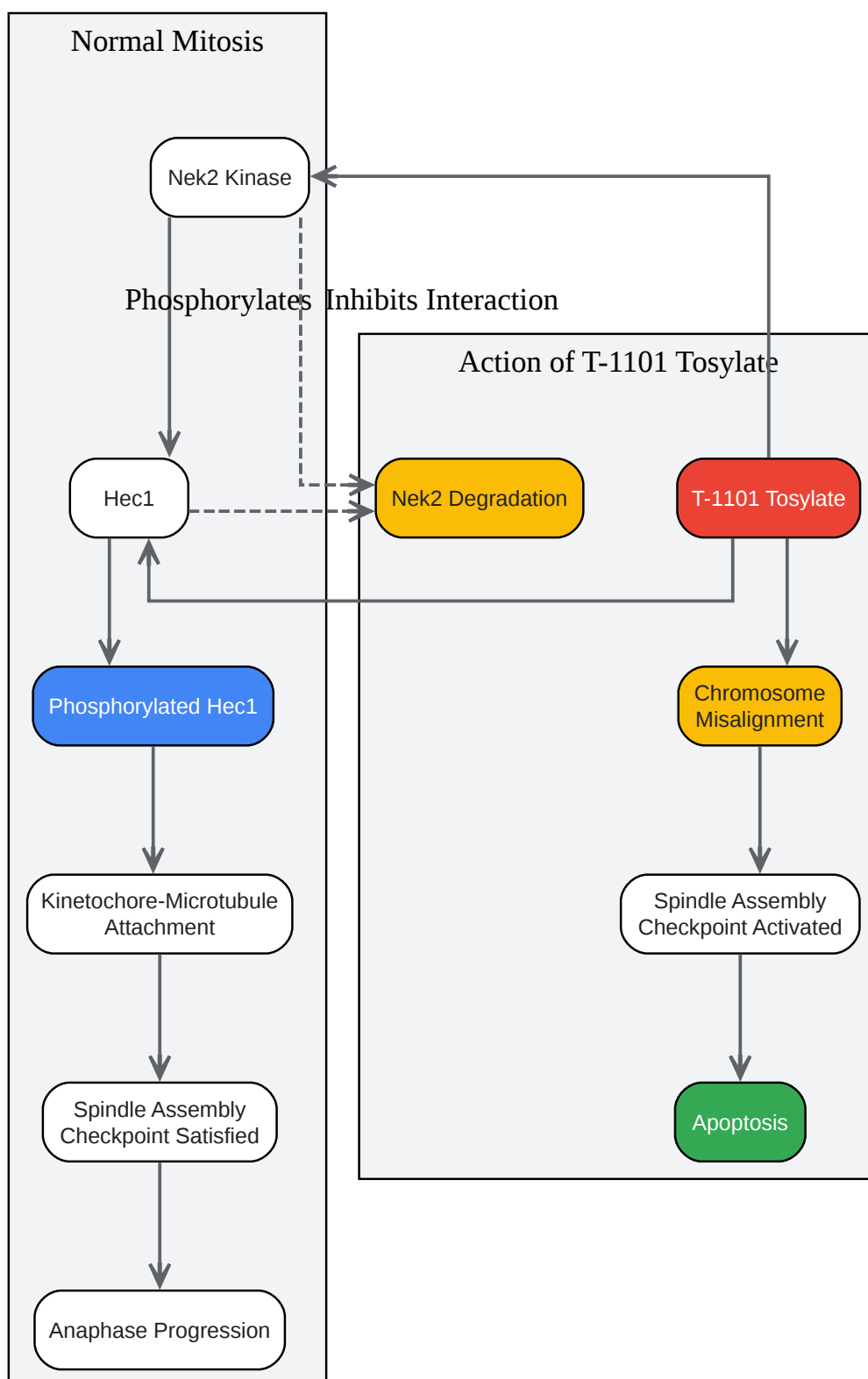
Property	Value	Reference
Chemical Name	N-(4-(4-((5-(2-methoxyethoxy)pyrazin-2-yl)thio)-2,6-dimethylphenyl)thiazol-2-yl)isonicotinamide 4-methylbenzenesulfonate	[3]
Molecular Formula	C ₃₁ H ₃₁ N ₅ O ₆ S ₃	[1]
Molecular Weight	665.8 g/mol	[1]
CAS Number	2250404-95-4	[3]
Solubility	Soluble in DMSO	[4]
Appearance	White to off-white solid	
Storage	Store at -20°C	

Mechanism of Action

T-1101 tosylate functions by specifically disrupting the interaction between Hec1 and Nek2.[2] Nek2-mediated phosphorylation of Hec1 is an essential step for the proper localization and function of the Hec1/Nuf2 complex at the kinetochore during mitosis. This complex is vital for stable microtubule attachment to chromosomes and for the spindle assembly checkpoint (SAC).

By inhibiting the Hec1/Nek2 interaction, **T-1101 tosylate** leads to:

- **Nek2 Degradation:** The disruption of the complex triggers the proteasomal degradation of Nek2.[1][3]
- **Chromosomal Misalignment:** Improper kinetochore-microtubule attachments result in severe chromosome misalignment at the metaphase plate.[1][2]
- **Mitotic Arrest and Apoptosis:** The activation of the spindle assembly checkpoint due to misaligned chromosomes leads to prolonged mitotic arrest and ultimately, caspase-mediated apoptosis.[1][4]



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Figure 1: Signaling pathway of **T-1101 tosylate** action.

In Vitro Antiproliferative Activity

T-1101 tosylate has demonstrated potent antiproliferative activity across a range of human cancer cell lines.

Cell Line	Cancer Type	IC ₅₀ (nM)	Reference
Huh-7	Hepatocellular Carcinoma	14.8	[1]
MDA-MB-231	Triple-Negative Breast Cancer	21.5	[1]
BT474	Breast Cancer	Not specified	[1]
MCF7	Breast Cancer	Not specified	[1]
K562	Chronic Myeloid Leukemia	Not specified	[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the IC₅₀ value of **T-1101 tosylate** in a cancer cell line of interest.

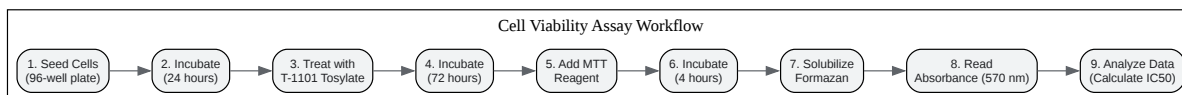
Materials:

- **T-1101 tosylate**
- Cancer cell line of interest (e.g., Huh-7, MDA-MB-231)
- Complete cell culture medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO

- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.
- Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare serial dilutions of **T-1101 tosylate** in complete medium.
- Remove the medium from the wells and add 100 μ L of the **T-1101 tosylate** dilutions (or vehicle control, DMSO) to the respective wells.
- Incubate for 72 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.



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Figure 2: Workflow for the MTT-based cell viability assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is to assess the effect of **T-1101 tosylate** on cell cycle distribution.

Materials:

- **T-1101 tosylate**
- Cancer cell line of interest
- 6-well plates
- PBS
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat cells with **T-1101 tosylate** at various concentrations (e.g., 1x and 5x IC₅₀) for 24 or 48 hours. Include a vehicle control.
- Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
- Resuspend the cell pellet in 500 µL of PBS.
- While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
- Incubate at -20°C for at least 2 hours.
- Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
- Resuspend the cell pellet in 500 µL of PI staining solution.
- Incubate in the dark at room temperature for 30 minutes.

- Analyze the samples using a flow cytometer.
- Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Immunofluorescence for Chromosome Alignment

This protocol is to visualize the effect of **T-1101 tosylate** on mitotic spindle formation and chromosome alignment.

Materials:

- **T-1101 tosylate**
- Cancer cell line of interest
- Glass coverslips in a 24-well plate
- 4% Paraformaldehyde (PFA) in PBS
- 0.5% Triton X-100 in PBS
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibodies: anti- α -tubulin (for microtubules) and anti-phospho-histone H3 (Ser10) (a mitotic marker)
- Fluorochrome-conjugated secondary antibodies
- DAPI (4',6-diamidino-2-phenylindole) for DNA staining
- Antifade mounting medium
- Fluorescence microscope

Procedure:

- Seed cells on glass coverslips in a 24-well plate.
- Treat cells with **T-1101 tosylate** at a concentration known to induce mitotic arrest (e.g., 5x IC₅₀) for 16-24 hours.
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
- Block with blocking buffer for 1 hour.
- Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
- Wash three times with PBS.
- Incubate with fluorochrome-conjugated secondary antibodies diluted in blocking buffer for 1 hour in the dark.
- Wash three times with PBS.
- Counterstain with DAPI for 5 minutes.
- Mount the coverslips on microscope slides using antifade mounting medium.
- Visualize and capture images using a fluorescence microscope. Look for evidence of chromosome misalignment and abnormal spindle formation in treated cells.

In Vivo Antitumor Activity

T-1101 tosylate has demonstrated significant in vivo antitumor activity in xenograft models. Oral administration of **T-1101 tosylate** has been shown to inhibit tumor growth in mice bearing human tumor xenografts of liver and breast cancer.^[1]

Xenograft Model	Cancer Type	Treatment	Result	Reference
Huh-7	Hepatocellular Carcinoma	Oral administration	Tumor growth inhibition	[1]
MDA-MB-231	Triple-Negative Breast Cancer	Oral administration	Tumor growth inhibition	[1]
BT474	Breast Cancer	Oral administration	Tumor growth inhibition	[1]
MCF7	Breast Cancer	Oral administration	Tumor growth inhibition	[1]

Note: For in vivo studies, appropriate animal care and use committee (IACUC) protocols must be followed. The formulation and dosage of **T-1101 tosylate** for animal studies should be optimized based on the specific animal model and research question.

Conclusion

T-1101 tosylate is a potent and specific inhibitor of the Hec1/Nek2 interaction, offering a valuable tool for studying the mitotic checkpoint and its role in cancer. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular and molecular effects of this promising anticancer agent. Further exploration of its synergistic potential with other chemotherapeutic agents is also a valuable area of research.[1]

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